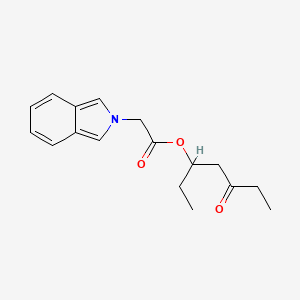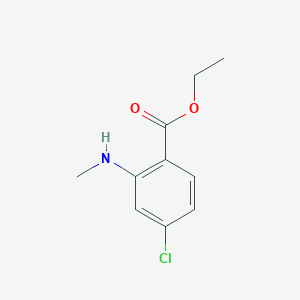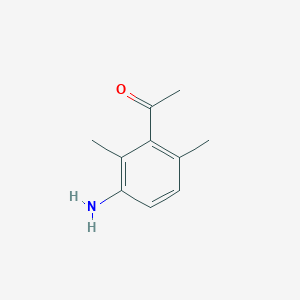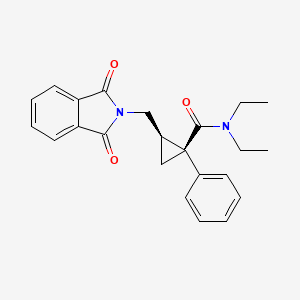![molecular formula C13H10ClN3 B13094993 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13094993.png)
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrolo[2,3-C]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the pyridine ring. The reaction conditions often include the use of boron reagents, palladium catalysts, and suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-C]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties
Wirkmechanismus
The mechanism of action of 7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are known for their biological activity.
Phenylpyrazoles: These compounds have a similar heterocyclic core and are used in various applications.
Uniqueness
7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolo[2,3-C]pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H10ClN3 |
|---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
7-chloro-5-methyl-2-pyridin-3-yl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-8-5-10-6-11(9-3-2-4-15-7-9)17-12(10)13(14)16-8/h2-7,17H,1H3 |
InChI-Schlüssel |
WVFGTPZDPIPUNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=N1)Cl)NC(=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)




![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)





![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
